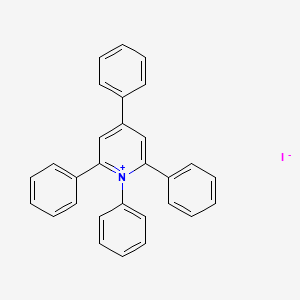

1,2,4,6-Tetraphenylpyridinium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4,6-Tetraphenylpyridinium iodide is a chemical compound that has been used in various scientific studies . It is often used in the formation of ion-association complexes .

Synthesis Analysis

The compound can be synthesized by the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . This reaction results in the formation of the (NC5H2(C6H5)4)2[Re2Cl8] · 2CH3CN compound .Molecular Structure Analysis

The structure of this compound consists of the ((C6H5)4C5H2N)+ cation and Re2Cl 8 2− anion with virtual D4h symmetry . The average Re–Re and Re–Cl bond distances are 2.2205 and 2.3431 Å, respectively .Chemical Reactions Analysis

In one study, the compound was used in the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . The resulting compound crystallizes upon cooling of the solution at –15°C .Physical and Chemical Properties Analysis

The compound has been used in the development of ionic AIE-active molecules . These molecules could find wide application in sensing and optoelectronic areas .Applications De Recherche Scientifique

Analytical Chemistry Applications

1,2,4,6-Tetraphenylpyridinium iodide has been used in various analytical chemistry applications. For instance, it has been evaluated for potentiometric precipitation titration of large inorganic anions such as perchlorate and perrhenate, showcasing its utility in the semimicro determination of these anions (Selig, 1978). Additionally, its perchlorate derivative, 1,2,4,6-tetraphenylpyridinium perchlorate, has been used in the spectrophotometric determination of metals like gallium, niobium, and thallium, forming complexes with these metals for effective detection (Ortuño, Sánchez-Pedreño, & Torrecillas, 1986), (Aznárez, Cipres, Marco, & Ferrer, 1985), (Ruiz, Sánchez-Pedreño, & Ortuño, 1982).

Quantum Chemical Studies

The compound has been the subject of quantum-chemical investigations, such as the study of the recyclization of 1,2,4,6-tetramethyl-3-nitropyridinium iodide, offering insights into the electronic structures of various molecular states in chemical reactions (Belik, Envaeva, & Sagitullin, 1985).

Aggregation-Induced Emission Characteristics

Research has also focused on the aggregation-induced emission (AIE) characteristics of 1,2,4,6-tetraphenylpyridinium-based luminogens. These studies have implications for sensing and optoelectronic areas, highlighting the compound's potential in the development of new AIE systems (Wang, Fang, Sun, Qin, & Tang, 2013).

Chemosensing and Environmental Applications

This compound and its derivatives have also been studied for their potential in chemosensing, particularly in the detection of iodide in environmental samples. This research is critical for environmental monitoring and potential clinical applications (Salomón-Flores, Hernández-Juárez, Bazany‐Rodríguez, Barroso-Flores, Martínez-Otero, López-Arteaga, Valdés-Martínez, & Dorazco‐González, 2019).

Supramolecular Chemistry

The compound has been involved in the study of supramolecular assemblies, such as the formation of a 4:1:4 supramolecular assembly with neutral TiiiiPO cavitands and tetrakis(N-methylpyridinium)porphyrin iodide. These studies contribute to the understanding of molecular interactions and complex formation in supramolecular chemistry (De Zorzi, Dubessy, Mulatier, Geremia, Randaccio, & Dutasta, 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,2,4,6-tetraphenylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDIDNPIAXJYPP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)